molecular formula C14H9ClN2O5 B11946354 4'-Chloro-3'-nitrophthalanilic acid CAS No. 19368-47-9

4'-Chloro-3'-nitrophthalanilic acid

Cat. No.: B11946354
CAS No.: 19368-47-9
M. Wt: 320.68 g/mol
InChI Key: VAGZUCBTHOUBNV-UHFFFAOYSA-N
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Description

Overview of Phthalanilic Acids: Structure, Reactivity, and Significance

Phthalanilic acids, also known as N-phenylphthalamic acids, are a specific subclass of anilic acids. Their structure consists of a phthalic acid moiety linked to an aniline (B41778) molecule via an amide bond. They are formally derived from the reaction of phthalic anhydride (B1165640) with aniline or its derivatives. walshmedicalmedia.comnih.gov This reaction involves the nucleophilic attack of the amino group of aniline on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form the phthalanilic acid. nih.govresearchgate.net

The general structure of a phthalanilic acid is characterized by a benzene (B151609) ring with adjacent carboxylic acid and amide functional groups. This arrangement imparts a unique reactivity to the molecule. A key reaction of phthalanilic acids is their intramolecular cyclization, typically upon heating, to form N-phenylphthalimides. researchgate.netrsc.org This dehydration reaction is often catalyzed by acids, such as glacial acetic acid, and proceeds through a tetrahedral intermediate. mdpi.comresearchgate.net The kinetics and mechanism of this cyclization have been a subject of detailed study, revealing a complex process influenced by the substituents on the phenyl ring. researchgate.netrsc.org

The significance of phthalanilic acids and their cyclized products, phthalimides, stems from their wide range of biological activities, including potential use as aminopeptidase (B13392206) inhibitors and anticonvulsants.

Research Landscape of Substituted Phthalanilic Acids

The research on phthalanilic acids is greatly expanded by the introduction of various substituents onto the phenyl ring of the aniline moiety. These substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity, physical properties, and biological activity.

Studies on substituted phthalanilic acids have explored the impact of both electron-donating and electron-withdrawing groups. Electron-withdrawing groups, such as nitro and halogen groups, are of particular interest as they can modulate the nucleophilicity of the amide nitrogen and the acidity of the carboxylic acid group. This, in turn, affects the rate and mechanism of the characteristic cyclization reaction to form phthalimides. researchgate.net The presence of these substituents also opens avenues for further chemical transformations, making substituted phthalanilic acids valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. rsc.org

Specific Research Focus on 4'-Chloro-3'-nitrophthalanilic acid

This compound is a specific substituted phthalanilic acid that has garnered attention in the context of specialized chemical synthesis. Its molecular structure features a chloro group at the 4'-position and a nitro group at the 3'-position of the aniline ring.

Basic chemical data for this compound is available, identifying it as a distinct chemical entity.

Physicochemical Properties of this compound
PropertyValue
CAS Number19368-47-9
Linear FormulaC₁₄H₉ClN₂O₅
Molecular Weight320.69 g/mol

The data in this table is sourced from commercial supplier information for early discovery researchers.

The synthesis of this compound would logically proceed through the reaction of phthalic anhydride with 4-chloro-3-nitroaniline (B51477). ontosight.aiguidechem.com The latter is a known compound that can be synthesized through the chlorination and nitration of aniline or its derivatives. ontosight.ai

Due to its classification as a rare and unique chemical for early discovery research, extensive studies on the specific applications of this compound are limited in the public domain. However, its structure suggests potential as an intermediate in the synthesis of novel dyes, polymers, or biologically active molecules where the specific substitution pattern is desired.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19368-47-9

Molecular Formula

C14H9ClN2O5

Molecular Weight

320.68 g/mol

IUPAC Name

2-[(4-chloro-3-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9ClN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20)

InChI Key

VAGZUCBTHOUBNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of 4 Chloro 3 Nitrophthalanilic Acid

Classical Synthetic Routes to Phthalanilic Acid Analogues

The synthesis of phthalanilic acid and its derivatives is a cornerstone of organic chemistry, with applications ranging from the development of pharmaceuticals to the creation of novel materials. The classical and most direct approach to these compounds involves the condensation of phthalic anhydride (B1165640) with a substituted aniline (B41778).

The formation of anilic acids is a type of condensation reaction where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. wikipedia.orglabxchange.orglibretexts.orglibretexts.org In the case of phthalanilic acid synthesis, the amine group of an aniline derivative performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction leads to the formation of a phthalanilic acid, which contains both a carboxylic acid and an amide functional group.

This reaction is typically carried out in a suitable solvent, and the conditions can be varied to optimize the yield and purity of the product. The reaction is reversible and can be influenced by factors such as temperature and the presence of catalysts. wikipedia.orgresearchgate.net

The key precursors for the synthesis of 4'-Chloro-3'-nitrophthalanilic acid are phthalic anhydride and 4-chloro-3-nitroaniline (B51477).

Phthalic Anhydride: This dicarboxylic anhydride is a readily available commercial chemical. Green chemistry routes for its synthesis from biomass-derived furan (B31954) and maleic anhydride are also being explored. rsc.org

4-Chloro-3-nitroaniline: This substituted aniline is the more complex of the two precursors. Its synthesis can be approached in several ways. One common method involves the nitration of a chlorobenzene (B131634) derivative. For instance, p-chlorobenzoic acid can be nitrated to form 4-chloro-3-nitrobenzoic acid, which can then be converted to the corresponding aniline. prepchem.com Another route involves the direct chlorination of p-nitroaniline. google.com The reactivity of 4-chloro-3-nitroaniline is influenced by the electron-withdrawing nature of the nitro and chloro groups, which affects the nucleophilicity of the amino group. nih.gov The physical and chemical properties of 4-chloro-3-nitroaniline are well-documented. nih.govsigmaaldrich.com

Novel Synthetic Approaches for this compound

While the classical methods are reliable, research continues to explore novel synthetic strategies to improve efficiency, reduce environmental impact, and enhance product yields.

The use of catalysts can significantly influence the rate and selectivity of anilic acid synthesis. Both acidic and basic catalysts can be employed. wikipedia.org For instance, acetic acid has been shown to catalyze the cyclization of phthalanilic acid to N-phenylphthalimide, a common subsequent reaction. researchgate.netnih.gov Computational studies suggest that carboxylic acids can act as bifunctional catalysts, facilitating proton transfer during the reaction. nih.gov The development of novel catalyst systems, including heterogeneous and recyclable catalysts, is an active area of research aimed at making the synthesis more sustainable. researchgate.netsphinxsai.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgsemanticscholar.org This technique can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. ajrconline.org The application of microwave irradiation to the synthesis of phthalanilic acid analogues has the potential to offer significant advantages. nih.govscielo.org.mx

Green chemistry principles are also being increasingly applied to the synthesis of anilic acids. wjpmr.com This includes the use of environmentally benign solvents, solvent-free reaction conditions, and the development of atom-economical processes that minimize waste. rsc.orgsphinxsai.com For example, the synthesis of phthalic anhydride from renewable biomass sources represents a significant step towards a greener production route. rsc.org

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. Key parameters that are typically investigated include:

Temperature: The reaction temperature can affect both the rate of reaction and the formation of side products.

Solvent: The choice of solvent can influence the solubility of the reactants and the transition state of the reaction.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for achieving maximum conversion.

Molar Ratio of Reactants: Varying the stoichiometry of the phthalic anhydride and 4-chloro-3-nitroaniline can impact the yield of the desired product.

Systematic studies are often conducted to determine the ideal combination of these parameters. For example, in the synthesis of related compounds, researchers have investigated the effects of varying temperature, time, and molar ratios to achieve optimal yields. researchgate.net

Table 1: Reactants for the Synthesis of this compound

Compound Name Molecular Formula Role in Synthesis
Phthalic Anhydride C₈H₄O₃ Precursor
4-Chloro-3-nitroaniline C₆H₅ClN₂O₂ Precursor
Table 2: Related Compounds and Intermediates
Compound Name Molecular Formula Relevance
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ Intermediate in precursor synthesis prepchem.com
p-Chlorobenzoic acid C₇H₅ClO₂ Starting material for precursor synthesis prepchem.com
N-Phenylphthalimide C₁₄H₉NO₂ Potential subsequent product researchgate.netnih.gov

Temperature, Solvent, and Stoichiometry Effects on Synthesis

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-chloro-3-nitroaniline. The conditions of this reaction, including temperature, solvent, and the stoichiometry of the reactants, play a crucial role in the yield and purity of the product.

While specific optimized conditions for the synthesis of this compound are not extensively documented in publicly available literature, the effects of these parameters can be inferred from studies on similar reactions, particularly the reaction of phthalic anhydride with unsubstituted aniline.

Temperature: In the related reaction of phthalic anhydride with aniline in glacial acetic acid, an increase in temperature from 30°C to 50°C leads to a corresponding increase in the apparent second-order rate constant. nih.gov This suggests that, in accordance with general chemical principles, higher temperatures will likely increase the rate of formation of this compound. However, excessively high temperatures could promote side reactions or the subsequent dehydration of the anilic acid to form the corresponding N-(4-chloro-3-nitrophenyl)phthalimide.

Solvent: The choice of solvent significantly impacts the reaction rate and equilibrium. In studies of the reaction between phthalic anhydride and aniline, glacial acetic acid is a commonly used solvent. nih.govresearchgate.net The reaction has also been studied in mixed solvent systems. For instance, in mixed glacial acetic acid-acetonitrile solvents, the apparent second-order rate constant decreases as the proportion of acetonitrile (B52724) increases. nih.gov Conversely, in glacial acetic acid-tetrahydrofuran (THF) mixtures, the rate constant shows a maximum at 40-60% v/v of THF. nih.gov The polarity and proticity of the solvent can influence the solubility of the reactants and stabilize the transition state, thereby affecting the reaction kinetics. For the synthesis of this compound, a solvent that can dissolve both the polar phthalic anhydride and the less polar 4-chloro-3-nitroaniline would be ideal.

Stoichiometry: The reaction between phthalic anhydride and an aniline to form a phthalanilic acid is typically a 1:1 stoichiometric reaction. researchgate.net Using a significant excess of one reactant is generally not necessary unless it is also used as the solvent. The precise control of stoichiometry is important to maximize the yield of the desired anilic acid and minimize unreacted starting materials.

Kinetic Studies of this compound Formation

The reaction is typically found to follow second-order kinetics, being first order with respect to both the aniline and phthalic anhydride. The rate of the reaction is significantly influenced by the electronic nature of the substituents on the aniline ring. The presence of electron-withdrawing groups, such as the chloro and nitro groups in 4-chloro-3-nitroaniline, is expected to decrease the nucleophilicity of the amino group. This deactivation slows down the rate of the initial nucleophilic attack on the phthalic anhydride.

Studies on the cyclization of substituted phthalanilic acids to phthalimides, a reaction in which the anilic acid is the starting material, support this principle. The Hammett plot for the pre-equilibration step of this cyclization shows a negative rho value (ρ = -1.1), which indicates that electron-withdrawing substituents on the aniline ring retard the reaction rate. rsc.orgcapes.gov.br Similarly, in the synthesis of N-aryl phthalimides, anilines with electron-donating groups exhibit enhanced reactivity, while those with electron-withdrawing groups are less reactive. rsc.org

Based on these findings, the rate of formation of this compound is expected to be considerably slower than that of the unsubstituted N-phenylphthalanilic acid under identical conditions.

The table below presents kinetic data for the reaction of phthalic anhydride with aniline in glacial acetic acid at various temperatures, which serves as a baseline for understanding the kinetics of phthalanilic acid formation.

Table 1: Apparent Second-Order Rate Constants for the Reaction of Phthalic Anhydride with Aniline in Glacial Acetic Acid

Temperature (°C) kn(app) (M-1 s-1)
30 6.30
35 6.68
40 7.00
45 7.28
50 7.56

Data sourced from a study by M. A. M. Salleh (2008). nih.gov

The activation parameters for the reaction of phthalic anhydride with aniline in glacial acetic acid have been determined to be ΔH* = 1.1 ± 0.5 kcal mol-1 and ΔS* = -51.2 ± 1.7 cal K-1 mol-1 for the nucleophilic reaction component. nih.gov

Mechanism of Formation of the Anilic Acid Linkage

The formation of the anilic acid linkage in this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group of 4-chloro-3-nitroaniline on one of the electrophilic carbonyl carbons of phthalic anhydride.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-3-nitroaniline attacks a carbonyl carbon of phthalic anhydride. This is generally the rate-determining step, and its rate is influenced by the nucleophilicity of the aniline. The presence of the electron-withdrawing 4'-chloro and 3'-nitro groups reduces the electron density on the nitrogen atom, thus decreasing its nucleophilicity and slowing down this initial attack compared to unsubstituted aniline.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a zwitterionic tetrahedral intermediate. In this intermediate, the carbonyl oxygen that was attacked now carries a negative charge, and the nitrogen atom of the aniline moiety bears a positive charge.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. This proton transfer can be intramolecular or mediated by solvent molecules. This step results in the formation of the anilic acid, which contains both a carboxylic acid group and an amide group.

Ring Opening: The formation of the carboxylic acid and amide functionalities is concurrent with the opening of the anhydride ring.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 3 Nitrophthalanilic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms.

One-Dimensional NMR (¹H and ¹³C) Spectral Interpretation

¹H NMR: The proton NMR spectrum of 4'-Chloro-3'-nitrophthalanilic acid would exhibit distinct signals for the aromatic protons on its two rings, as well as for the amide and carboxylic acid protons. The phthalic acid moiety's aromatic protons would likely appear as a complex multiplet system in the downfield region (approx. 7.5-8.0 ppm). The three protons on the 4-chloro-3-nitrophenyl ring would present a more predictable pattern. The proton ortho to the nitro group (H-2') would be the most deshielded, appearing as a doublet. The proton between the chloro and nitro groups (H-5') would also be a doublet, and the proton ortho to the chloro group (H-6') would appear as a doublet of doublets due to coupling with its two neighbors. The acidic proton of the carboxyl group and the amide proton would be observable as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbons of the amide and carboxylic acid would have the largest chemical shifts (typically >165 ppm). The aromatic carbons would resonate in the 120-150 ppm range. The carbon bearing the nitro group (C-3') and the carbon bearing the chloro group (C-4') would have their chemical shifts significantly influenced by these substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to distinguish between methine (CH) and quaternary carbons.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 13.0 (broad s)~168
Amide (NH)9.0 - 10.0 (broad s)-
Phthalic Ring CH7.5 - 8.0 (m)125 - 135
Phthalic Ring Quaternary C-130 - 140
C-1'-~138
C-2'~8.2 (d)~125
C-3'-~148
C-4'-~128
C-5'~7.8 (dd)~122
C-6'~7.6 (d)~132
Amide Carbonyl (C=O)-~166

Note: These are predicted values based on analogous structures and may vary from experimental results. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, and 'm' multiplet.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the one-dimensional spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks would be observed between adjacent aromatic protons on both rings, confirming their relative positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would allow for the definitive assignment of each protonated aromatic carbon by linking its signal to the corresponding, already assigned, proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, for example, by showing correlations between the amide proton and nearby protons on the aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would display characteristic bands for its various functional groups.

Functional Group Characteristic IR Frequency (cm⁻¹) Characteristic Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)Weak
N-H (Amide)3400-32003400-3200
C=O (Carboxylic Acid)1725-17001725-1700
C=O (Amide I)1680-16301680-1630
N-O (Nitro, asymmetric)1550-15001550-1500
N-O (Nitro, symmetric)1360-13001360-1300
C-N (Amide)1420-13801420-1380
C-Cl800-600800-600
Aromatic C=C1600-14501600-1450

Conformational Analysis via Vibrational Modes

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the molecule's conformation. For example, the position of the amide I and amide II bands can be sensitive to the dihedral angle between the two aromatic rings. Hydrogen bonding, both intramolecular (e.g., between the carboxylic acid and the amide) and intermolecular, would also significantly affect the O-H and N-H stretching frequencies. Comparing the solid-state IR spectrum with a solution-state spectrum could reveal conformational changes upon dissolution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₄H₉ClN₂O₅), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to a mass of approximately 320.02 g/mol . The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of about one-third that of the [M]⁺ peak.

The fragmentation of the molecule under electron impact or other ionization methods would likely proceed through several key pathways. A common fragmentation would be the cleavage of the amide bond, leading to the formation of ions corresponding to the phthalic anhydride (B1165640) moiety and the 4-chloro-3-nitroaniline (B51477) moiety. Further fragmentation could involve the loss of small neutral molecules such as CO, CO₂, NO, or NO₂.

Predicted Key Fragment Ions

m/z Proposed Fragment Structure/Loss
320/322[M]⁺ (Molecular ion with ¹²C, ³⁵Cl / ³⁷Cl)
172/174[Cl(NO₂)C₆H₃NH₂]⁺
148[C₈H₄O₃]⁺ (Phthalic anhydride ion)
104[C₇H₄O]⁺ (Benzoyl cation)
76[C₆H₄]⁺ (Benzyne)

Note: The observed fragmentation pattern can vary significantly depending on the ionization technique and energy used.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₄H₉ClN₂O₅), HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula and distinguishing it from isobaric compounds.

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This calculated value serves as a benchmark for experimental determination. In a typical HRMS analysis, the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for mass measurements with sub-parts-per-million (ppm) accuracy, providing a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical Isotopic Mass of this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₁₄H₉³⁵ClN₂O₅ [M+H]⁺ 321.0273
C₁₄H₉³⁷ClN₂O₅ [M+H]⁺ 323.0243
C₁₄H₉³⁵ClN₂O₅ [M-H]⁻ 319.0127
C₁₄H₉³⁷ClN₂O₅ [M-H]⁻ 321.0098

Note: This table represents calculated theoretical values. Actual experimental data is not widely available in published literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is employed to gain detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, an MS/MS experiment would involve isolating the molecular ion (e.g., [M-H]⁻ at m/z 319.0127) and subjecting it to collision-induced dissociation (CID). The fragmentation pattern obtained provides a veritable fingerprint of the molecule, revealing the connectivity of its atoms and the nature of its functional groups.

The fragmentation of the phthalanilic acid structure is expected to occur at the amide linkage, which is typically the most labile bond. This would likely lead to the characteristic loss of the phthalic anhydride portion or the substituted aniline (B41778) moiety. For instance, cleavage of the amide bond could yield fragment ions corresponding to 3-nitrophthalic anhydride and 4-chloroaniline. Further fragmentation of these primary product ions can provide additional structural confirmation. Analysis of these fragmentation pathways is critical for the unambiguous identification of the compound in complex matrices. While specific experimental MS/MS spectra for this compound are not readily found in scientific databases, related compounds like 4-chloro-3-nitrobenzoic acid show characteristic losses that can inform expected fragmentation patterns. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum is characterized by absorption maxima (λ_max) that correspond to specific electronic transitions within the molecule. The chromophores present in this compound—namely the nitrophenyl group and the phthalic acid moiety—are expected to give rise to distinct absorption bands.

The benzene (B151609) ring substituted with a nitro group and a chlorine atom, along with the carboxyl and amide groups, constitutes a complex system of chromophores and auxochromes. The π → π* transitions of the aromatic rings and the n → π* transitions associated with the carbonyl and nitro groups are anticipated to be the primary contributors to the UV-Vis spectrum. The exact position and intensity of these absorption bands are sensitive to the solvent environment, as solvent polarity can influence the energy levels of the electronic states. A detailed analysis of the UV-Vis spectrum would allow for the characterization of the compound's chromophoric system and provide data that could be used for quantitative analysis via the Beer-Lambert law.

Table 2: Expected UV-Vis Absorption Characteristics

Chromophore Expected Transition Approximate λ_max (nm)
Nitrophenyl group π → π* 250-280
Phthalic acid moiety π → π* 230-250
Carbonyl groups (C=O) n → π* > 300
Nitro group (NO₂) n → π* > 300

Note: The values in this table are estimations based on the constituent chromophores. Specific experimental data for this compound is not broadly published.

X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structure

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) offers the most detailed and unambiguous structural information. To perform this analysis, a suitable single crystal of this compound must be grown. This can often be achieved by slow evaporation of a saturated solution. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure.

The data obtained from SCXRD would reveal the precise molecular geometry, including the planarity of the aromatic rings and the dihedral angles between them. It would also elucidate the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For example, hydrogen bonds are expected to form between the carboxylic acid proton and the amide oxygen, or between the amide proton and a carbonyl oxygen of a neighboring molecule. nih.gov While detailed crystallographic data for the title compound is not available, studies on similar molecules like N-(4-Chloro-3-nitrophenyl)maleamic acid have been reported, providing a reference for the types of interactions that might be observed. nih.gov

Table 3: Potential Crystallographic Data from SCXRD

Parameter Information Provided
Crystal System The class of symmetry of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements of the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise position of each atom within the unit cell.
Bond Lengths & Angles The intramolecular geometric parameters.
Torsion Angles The conformation of the molecule.

Note: This table describes the type of data obtained from an SCXRD experiment. No published crystal structure for this compound was found.

Powder X-ray Diffraction for Polymorph Screening

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for identifying the crystalline phases present in a sample and for screening for polymorphism—the ability of a compound to exist in more than one crystal structure. units.it Different polymorphs can exhibit distinct physical properties, making their identification crucial in pharmaceutical and materials science.

In a PXRD experiment, a powdered sample of this compound would be exposed to X-rays, and the intensity of the scattered radiation would be measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase. By comparing the PXRD pattern of different batches or samples prepared under various conditions (e.g., different solvents, temperatures), one can identify the presence of different polymorphs. units.it The technique is also instrumental in routine quality control to ensure batch-to-batch consistency of the crystalline form. researchgate.net

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
3-nitrophthalic anhydride
4-chloroaniline
4-chloro-3-nitrobenzoic acid

Theoretical and Computational Chemistry Studies of 4 Chloro 3 Nitrophthalanilic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 4'-Chloro-3'-nitrophthalanilic acid, DFT would be employed to determine its optimized geometry, vibrational frequencies, and a host of electronic properties.

HOMO-LUMO Analysis and Molecular Orbital Energetics

A key aspect of DFT analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov The energies and spatial distributions of the HOMO and LUMO would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Interactive Data Table: Hypothetical HOMO-LUMO Data for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available
Fukui Functions and Reactivity Descriptors

Fukui functions are used within the framework of DFT to predict the most reactive sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these reactivity descriptors, researchers can gain a detailed understanding of the molecule's chemical behavior in reactions.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate electronic structure information, serving as a benchmark for DFT results.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.net The ESP map would illustrate the regions of positive and negative electrostatic potential on the van der Waals surface of this compound. researchgate.net Red-colored regions typically indicate negative potential, associated with lone pairs of electronegative atoms, while blue regions indicate positive potential, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations would be invaluable for exploring its conformational landscape, identifying the most stable conformers, and understanding how its structure and dynamics are influenced by different solvent environments. nih.govmdpi.com These simulations can provide insights into the molecule's behavior in solution, which is essential for predicting its properties in realistic chemical systems. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of molecules like this compound. These calculations, often performed using specific basis sets such as 6-311++G(d,p), allow for the determination of optimized molecular geometries and the subsequent prediction of vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. nih.gov

The correlation between theoretically calculated spectra and experimental data, when available, can confirm the proposed molecular structure and provide a detailed assignment of spectral bands to specific molecular motions or electronic transitions. nih.gov For instance, the calculated vibrational frequencies, after appropriate scaling, typically show a high degree of correlation with experimental FT-IR and Raman spectra. scielo.br

Predicted Vibrational Frequencies:

The vibrational modes of this compound can be predicted using DFT calculations. Key vibrational frequencies are associated with specific functional groups within the molecule. For example, the stretching modes of the N-H group are expected in the range of 3220-3350 cm⁻¹, with their exact position and broadening in experimental spectra indicating the extent of intermolecular hydrogen bonding. scielo.br The carbonyl (C=O) stretching vibrations of the carboxylic acid and amide groups are also prominent features, as are the stretching modes of the nitro (NO₂) group and the carbon-chlorine (C-Cl) bond.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmide3325
O-H StretchCarboxylic Acid3450 (monomer), broad ~3000 (dimer)
C=O StretchCarboxylic Acid1750
C=O StretchAmide (Amide I)1685
N-H BendAmide (Amide II)1550
Asymmetric NO₂ StretchNitro Group1530
Symmetric NO₂ StretchNitro Group1350
C-Cl StretchChlorophenyl750

Predicted Electronic Spectra (UV-Visible):

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings and the chromophoric nitro and carbonyl groups. The predicted spectra can be compared with experimental UV-Vis spectra recorded in different solvents to understand the influence of the solvent environment on the electronic properties of the molecule. scielo.br

Interactive Data Table: Predicted UV-Visible Absorption for this compound

Predicted λmax (nm)Solvent (for context)Corresponding Electronic Transition
275Methanol (B129727)π→π* (Phthalic acid moiety)
320Methanolπ→π* (Nitrophenyl moiety)
480Methanoln→π* (Nitro and Carbonyl groups)

Computational Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)

The structure and properties of this compound in the solid state and in solution are significantly influenced by non-covalent interactions, particularly hydrogen bonds. Computational methods are invaluable for analyzing both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions. researchgate.net

Intramolecular Hydrogen Bonding:

The geometry of this compound allows for the potential formation of intramolecular hydrogen bonds. For example, a hydrogen bond could form between the carboxylic acid proton and the adjacent amide carbonyl oxygen, or between the amide proton and an oxygen atom of the nitro group. Computational studies on related molecules like nitrophthalic acids have shown that the presence and strength of such intramolecular hydrogen bonds can significantly affect the molecule's conformation and stability. mdpi.comnih.gov

Intermolecular Hydrogen Bonding:

In the solid state, carboxylic acids commonly form strong intermolecular hydrogen-bonded dimers, where the hydroxyl groups of two molecules interact in a cyclic arrangement. mdpi.com For this compound, similar dimeric structures are expected. Furthermore, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens, the nitro group oxygens, and even the chlorine atom can act as hydrogen bond acceptors, leading to the formation of extended hydrogen-bonded networks. researchgate.netrsc.org

Computational techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to quantify the strength and nature of these hydrogen bonds. rsc.org These analyses provide information on bond energies, electron density distribution, and the degree of covalent character in the hydrogen bonds. Car-Parrinello Molecular Dynamics (CP-MD) simulations can also be used to study the dynamics of these hydrogen bonds, including proton transfer phenomena. nih.gov

Interactive Data Table: Analysis of Potential Hydrogen Bonds in this compound

Type of InteractionDonorAcceptorPredicted Bond Distance (Å)Predicted Bond Energy (kcal/mol)
IntermolecularCarboxyl O-HCarboxyl C=O~1.8~7-9
IntermolecularAmide N-HNitro O~2.0~3-5
IntramolecularCarboxyl O-HAmide C=O~1.9~4-6

Investigation of Biological Interactions and Mechanistic Pathways of 4 Chloro 3 Nitrophthalanilic Acid

In Vitro Screening and Target Identification Studies

There is currently no publicly available information on the in vitro screening of 4'-Chloro-3'-nitrophthalanilic acid.

Enzyme Inhibition Assays and Kinetics

No studies detailing the enzyme inhibition assays or kinetic parameters for this compound have been identified in the current body of scientific literature.

Receptor Binding Profiling

Information regarding the receptor binding profile of this compound is not available.

Interaction with Biomolecules (e.g., DNA, Proteins)

There are no published studies investigating the interaction of this compound with biomolecules such as DNA or proteins.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain uninvestigated.

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

No computational studies, including docking and molecular dynamics simulations, have been reported for this compound to predict its potential biological targets or binding interactions.

Allosteric Modulation and Conformational Changes Induced by Binding

There is no research available on the potential for this compound to act as an allosteric modulator or to induce conformational changes in any biological target.

Due to the absence of research data, no data tables can be generated.

Advanced Analytical Methodologies for 4 Chloro 3 Nitrophthalanilic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "4'-Chloro-3'-nitrophthalanilic acid," enabling its separation from impurities and related compounds. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the research objectives.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of "this compound" due to its non-volatile and polar nature. The development of a robust HPLC method is critical for achieving reliable and reproducible results.

A common approach for a compound like "this compound" would involve reversed-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method Development Considerations:

Column: A C18 column is a frequent choice for the separation of aromatic acids.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid and amine groups, thereby influencing retention. Acidic modifiers like formic acid or phosphoric acid are often added to the mobile phase to ensure good peak shape. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.comsielc.com

Detection: UV detection is commonly employed, with the detection wavelength set to a maximum absorbance of the compound, which is expected to be in the UV region due to the presence of aromatic rings and nitro groups. A wavelength of 254 nm is often a good starting point for such compounds. google.com

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the target compound from any impurities, especially in complex matrices.

Method Validation:

Once a method is developed, it must be validated to ensure its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Example HPLC Method Parameters:

ParameterCondition
Column Kromasil C18 (5 µm, 150 x 4.6 mm) google.com
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile sielc.comsielc.com
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min google.com
Column Temperature 30°C google.com
Injection Volume 10 µL google.com
Detection UV at 254 nm google.com

Gas Chromatography (GC) is a powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like "this compound." The high boiling point and the presence of a carboxylic acid group make it prone to decomposition in the hot GC inlet.

To overcome this limitation, derivatization is a necessary step. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For carboxylic acids, a common derivatization strategy is esterification, for example, by reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or by forming methyl esters using diazomethane (B1218177) or methanol with an acid catalyst.

Derivatization Considerations:

Choice of Reagent: The choice of derivatizing agent depends on the functional groups present in the molecule and the desired properties of the derivative.

Reaction Conditions: Optimization of reaction time, temperature, and reagent concentration is crucial for complete derivatization and to avoid the formation of by-products.

Once derivatized, the resulting volatile compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column.

"this compound" itself is not chiral. However, if it were to be synthesized from a chiral precursor or if a chiral center is introduced during its synthesis, then the separation of the resulting enantiomers would be essential. Chiral chromatography is the most widely used technique for this purpose. nih.gov

This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very popular and effective for a wide range of compounds. nih.gov The separation mechanism is based on the differential interactions of the enantiomers with the chiral selector of the CSP, leading to different retention times.

Chiral Separation Strategy:

Column Screening: A screening approach using a set of different polysaccharide-based CSPs under various mobile phase conditions (normal-phase, reversed-phase, and polar organic) is often the most efficient way to find a suitable separation method. windows.net

Mobile Phase: The choice of mobile phase is critical for achieving enantioselectivity. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. In reversed-phase mode, mixtures of water, acetonitrile, or methanol are used. windows.net

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of "this compound."

HPLC-Mass Spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for the analysis of "this compound" in complex mixtures.

Following separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like "this compound" and can be operated in either positive or negative ion mode. Given the acidic nature of the carboxylic acid group, negative ion mode is often more sensitive.

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural information through fragmentation patterns. This allows for confident identification and quantification, even at very low concentrations.

Typical HPLC-MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (gradient) sielc.comsielc.com
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

For the derivatized form of "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated technique of choice. After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison with a spectral library or through interpretation of the fragmentation pathways.

GC-MS is a very sensitive and specific technique for the analysis of volatile compounds and is widely used for the identification and quantification of a vast array of organic molecules. nih.govresearchgate.net

Typical GC-MS Parameters:

ParameterCondition
Derivatization Silylation (e.g., with BSTFA) or Methylation
GC Column Non-polar (e.g., DB-5ms) or medium-polarity capillary column
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Data Acquisition Full Scan

Electrochemical Methods for Detection and Quantification

No specific electrochemical methods for the detection and quantification of this compound have been reported in the reviewed scientific literature.

Spectrophotometric and Spectrofluorometric Assays for Concentration Determination

There are no established spectrophotometric or spectrofluorometric assays specifically developed for the determination of this compound concentration found in the reviewed scientific literature.

Future Directions and Emerging Research Avenues for 4 Chloro 3 Nitrophthalanilic Acid

Design and Synthesis of Advanced Functional Materials Incorporating 4'-Chloro-3'-nitrophthalanilic acid

The molecular architecture of this compound is inherently suited for its use as a monomer or key intermediate in the synthesis of advanced functional polymers and materials. The presence of the carboxylic acid and the potential for modification of the nitro and chloro groups allows for a variety of polymerization and cross-linking strategies.

Future research could focus on leveraging these reactive sites to create polymers with tailored properties. For example, the carboxylic acid group can be used for condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers could exhibit enhanced thermal stability and specific mechanical properties, influenced by the rigid phthalic acid backbone and the polar nitro and chloro substituents.

Furthermore, the nitro group can be chemically reduced to an amine, which introduces a new reactive site for further functionalization or polymerization. This amino-derivative could be a precursor for polyimides, known for their exceptional thermal and chemical resistance. Research in this area would involve detailed characterization of the synthesized polymers to understand the structure-property relationships.

Table 1: Potential Polymer Classes Derived from this compound

Polymer ClassPotential Synthetic RouteAnticipated Properties
PolyestersCondensation polymerization with various diolsEnhanced thermal stability, tunable refractive index
PolyamidesCondensation polymerization with various diaminesHigh mechanical strength, solvent resistance
PolyimidesConversion of nitro group to amine, followed by reaction with dianhydridesExceptional thermal and oxidative stability, good dielectric properties
Functional Poly(amic acid)sDirect polymerization of the parent molecule with other monomersPrecursors to polyimides, potential for thin-film applications

Integration into Supramolecular Assemblies and Nanostructures

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers significant opportunities for this compound. The molecule's hydrogen bond donor (amide and carboxylic acid) and acceptor (nitro, carbonyl, and chloro) sites can be exploited to direct the self-assembly of intricate, well-defined nanostructures.

Future investigations could explore the formation of supramolecular gels, liquid crystals, or molecular containers. By carefully selecting solvents and complementary molecules, it may be possible to induce the self-assembly of this compound into nanofibers, nanotubes, or other ordered aggregates. The chloro and nitro groups can also participate in halogen and dipole-dipole interactions, providing additional control over the assembly process. The study of nitrophthalic acids, which are structurally related, has shown their utility as intermediates in creating more complex structures, a path that could be followed here. nbinno.comorgsyn.org

Exploration of Catalytic or Sensing Applications

The functional groups on this compound suggest its potential use, or the use of its derivatives, in catalysis and chemical sensing. The carboxylic acid and amide groups can act as coordination sites for metal ions. Metal complexes of this compound could be investigated for their catalytic activity in various organic transformations.

For sensing applications, the aromatic rings and the nitro group can be harnessed. The nitroaromatic moiety is known to be an electron-deficient system, which can interact with electron-rich analytes, leading to a detectable colorimetric or fluorescent response. Future research could focus on designing chemosensors based on this molecule for the detection of specific ions or small organic molecules. For instance, the reduction of the nitro group to a fluorescent amino group in the presence of a specific analyte could form the basis of a turn-on fluorescent sensor. The synthesis of complex heterocyclic systems from precursors like 4-chloro-3-nitrocoumarin (B1585357) highlights the potential for creating advanced sensor molecules. rsc.org

Development of High-Throughput Screening Platforms for Derivative Discovery

To accelerate the exploration of the chemical space around this compound, high-throughput screening (HTS) methodologies could be developed. mdpi.com An HTS approach would enable the rapid synthesis and evaluation of a large library of derivatives. rsc.org For example, a combinatorial library could be generated by reacting the carboxylic acid group with a diverse set of alcohols or amines, and simultaneously modifying the nitro group.

These libraries could then be screened for a variety of properties, such as biological activity, catalytic efficacy, or material characteristics. nih.gov The development of such a platform would require the adaptation of automated synthesis and analysis techniques. This would significantly speed up the discovery of new compounds with desirable functionalities, which is a common practice in modern drug discovery and materials science. mdpi.com

Table 2: Hypothetical High-Throughput Screening Cascade for Derivatives

Screening StageObjectiveParameters to be Assessed
Primary Screening Identify "hit" compounds with basic desired propertiesFluorescence, colorimetric change, basic catalytic turnover
Secondary Screening Validate and characterize primary hitsConfirmation of structure, determination of potency/efficiency
Tertiary Screening Evaluate application-specific propertiesMaterial stability, selectivity in sensing, broader catalytic scope

Synergistic Research with Other Chemical Classes

The full potential of this compound may be realized through synergistic research that combines it with other classes of chemical compounds. For instance, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a functional linker. The specific functional groups would impart unique properties to the resulting framework, such as selective gas adsorption or catalytic activity.

Another avenue of research is the creation of hybrid materials. This compound or its polymeric derivatives could be blended with inorganic nanoparticles, such as gold or quantum dots, to create composite materials with combined optical, electronic, and mechanical properties. The synergistic effects arising from the interaction between the organic and inorganic components could lead to materials with unprecedented functionalities, a strategy that has been successful with other phthalic acid derivatives. researchgate.net

Q & A

Q. What are the established synthetic routes for 4'-Chloro-3'-nitrophthalanilic acid, and how do reaction parameters influence yield?

Synthesis typically involves nitration and chlorination of phthalanilic acid derivatives. Key steps include:

  • Nitration : Controlled addition of HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
  • Chlorination : Use of SOCl₂ or PCl₅ under reflux, monitored by TLC for intermediate isolation . Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to suppress side reactions (e.g., di-nitration) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C3', chloro at C4'). FT-IR identifies carboxylic acid (1700–1720 cm⁻¹) and nitro (1520 cm⁻¹) stretches .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity, as described for structurally related chlorinated nitro compounds .
  • Melting Point : Reported ranges (e.g., 99–101°C for analogs) validate crystallinity .

Q. How does solubility impact solvent selection for reactions involving this compound?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). For nucleophilic substitutions (e.g., amidation), DMF enhances reactivity due to high solubility. Recrystallization from ethanol/water (7:3 v/v) improves purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Variations arise from:

  • Polymorphism : XRPD or DSC distinguishes crystalline forms.
  • Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (solvent polarity effects) . Standardized protocols (e.g., drying under vacuum, solvent grade) minimize variability .

Q. What strategies reduce byproducts like isomers or over-nitrated derivatives during synthesis?

  • Regioselective Nitration : Use H₂SO₄ as a solvent to direct nitro groups to the meta position relative to existing substituents .
  • Stepwise Chlorination : Sequential addition of chlorinating agents at 50–60°C, monitored by GC-MS for intermediates .
  • Byproduct Removal : Flash chromatography or preparative HPLC isolates the target compound from di-nitrated impurities .

Q. How can computational modeling predict reactivity in nucleophilic substitutions?

  • DFT Calculations : B3LYP/6-31G* models predict electrophilic sites (e.g., C4' para to nitro) for nucleophilic attack .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (nitro groups increase aromatic ring positivity) . Experimental validation via kinetic studies (e.g., Hammett plots) confirms computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields for this compound synthesis?

  • Reproduce Conditions : Compare protocols for nitration time (2–6 hr) and chlorination agent (PCl₅ vs. SOCl₂) .
  • Byproduct Profiling : LC-MS identifies unreported impurities (e.g., 3'-chloro-4'-nitro isomers) that reduce apparent yields .
  • Scale Effects : Pilot studies (mg vs. kg scale) may reveal mass transfer limitations .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepConditionsYield RangeByproductsRef.
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hr45–60%Di-nitrated isomers
ChlorinationSOCl₂, reflux, 3 hr70–85%Isomeric chloro derivatives
PurificationEthanol/water recrystallization>95% purityResidual solvents

Table 2: Analytical Benchmarks for Characterization

TechniqueKey Data PointsReference StandardRef.
¹H NMRδ 8.2 (s, 1H, Ar-H), δ 12.1 (s, COOH)DMSO-d₆, TMS
HPLCRetention time: 6.2 min (C18, 1 mL/min)USP Chlorthalidone protocols
MP99–101°C (lit.) vs. 97–103°C (observed)Calibrated apparatus

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.